molecular formula C8H19ClN2O2S B11870840 (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

Cat. No.: B11870840
M. Wt: 242.77 g/mol
InChI Key: FPSUPWXYYAFUAJ-QRPNPIFTSA-N
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Description

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a series of reactions to introduce the butane-1-sulfonamide group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Modified pyrrolidine derivatives.

Scientific Research Applications

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrrolidin-3-yl)butane-1-sulfonamide: Lacks the (S)-stereoisomer specificity.

    N-(pyrrolidin-3-yl)ethane-1-sulfonamide: Shorter alkyl chain.

    N-(pyrrolidin-3-yl)propane-1-sulfonamide: Different alkyl chain length.

Uniqueness

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may enhance its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]butane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m0./s1

InChI Key

FPSUPWXYYAFUAJ-QRPNPIFTSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@H]1CCNC1.Cl

Canonical SMILES

CCCCS(=O)(=O)NC1CCNC1.Cl

Origin of Product

United States

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